molecular formula C18H26N2O3 B6913455 methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate

methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate

Cat. No.: B6913455
M. Wt: 318.4 g/mol
InChI Key: FYMWCJWARFGLIB-UHFFFAOYSA-N
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Description

Methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate is a complex organic compound that features a carbamate functional group. This compound is of interest due to its unique chemical structure, which includes a phenylazepane ring, making it a subject of study in various fields such as organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylazepane with isocyanates under controlled conditions to form the carbamate linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate
  • Propyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate

Uniqueness

Methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate is unique due to its specific methyl group, which can influence its reactivity and interaction with biological targets compared to its ethyl and propyl analogs. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development and chemical research.

Properties

IUPAC Name

methyl N-[2-methyl-1-oxo-1-(4-phenylazepan-1-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,19-17(22)23-3)16(21)20-12-7-10-15(11-13-20)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMWCJWARFGLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(CC1)C2=CC=CC=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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